4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1795089-23-4
VCID: VC7096249
InChI: InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3
SMILES: CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Molecular Formula: C18H21N7O2S
Molecular Weight: 399.47

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

CAS No.: 1795089-23-4

Cat. No.: VC7096249

Molecular Formula: C18H21N7O2S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine - 1795089-23-4

Specification

CAS No. 1795089-23-4
Molecular Formula C18H21N7O2S
Molecular Weight 399.47
IUPAC Name 4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Standard InChI InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3
Standard InChI Key DCKQYHGMHDIIEE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with a 4-((3-methylbenzyl)sulfonyl)piperazine group and at the 6-position with a 1H-1,2,4-triazole moiety. This architecture combines hydrophobic (3-methylbenzyl), polar (sulfonyl), and heterocyclic (piperazine, triazole) components, suggesting multifunctional interactions with biological targets .

Key Structural Components

  • Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • 4-((3-Methylbenzyl)sulfonyl)piperazine: A piperazine ring sulfonylated at one nitrogen by a 3-methylbenzyl group, introducing steric bulk and electron-withdrawing characteristics .

  • 1H-1,2,4-Triazole: A five-membered ring with three nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

Molecular Formula and Weight

Based on structural analysis of analogous compounds , the theoretical molecular formula is estimated as:
C17H21N7O2S\text{C}_{17}\text{H}_{21}\text{N}_7\text{O}_2\text{S}
with a molecular weight of 387.46 g/mol.

Comparative Structural Data

PropertyTarget CompoundD430-1088 CID 90627059
Molecular FormulaC₁₇H₂₁N₇O₂SC₂₁H₂₉N₅O₂SC₁₆H₂₁N₉O₂S
Molecular Weight (g/mol)387.46415.56403.50
logP~4.2 (estimated)4.5023N/A
Hydrogen Bond Acceptors979

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a modular approach observed in related pyrimidine derivatives :

  • Piperazine sulfonylation: Reacting piperazine with 3-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 4-((3-methylbenzyl)sulfonyl)piperazine .

  • Pyrimidine functionalization: Coupling the sulfonylated piperazine to a 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine intermediate via nucleophilic aromatic substitution .

  • Purification: Column chromatography or recrystallization to isolate the final product, as described for CID 71800079 .

Critical Reaction Parameters

  • Temperature: 80–100°C for nucleophilic substitution steps

  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance pyrimidine reactivity

  • Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize transition states

Physicochemical Properties

Partitioning and Solubility

The estimated logP of ~4.2 (extrapolated from D430-1088 ) indicates moderate lipophilicity, suggesting:

  • Water solubility: ~10–50 μM (logSw ≈ -4.3)

  • Membrane permeability: Likely sufficient for oral bioavailability, contingent on formulation strategies.

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima expected at 260–280 nm (pyrimidine π→π* transitions)

  • NMR: Distinct signals for triazole protons (δ 8.5–9.0 ppm) and sulfonyl-attached piperazine (δ 3.2–3.8 ppm)

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs exhibit activity against:

  • Kinase enzymes: Sulfonylpiperazine groups often interact with ATP-binding pockets

  • Microbial pathogens: Triazole moieties inhibit fungal cytochrome P450

  • Cancer cell lines: Pyrimidine derivatives interfere with nucleotide metabolism

In Silico Predictions

  • Target Prediction (SwissTargetPrediction):

    • Probability ≥ 0.3 for EGFR, HER2, and CDK2 kinases

    • Moderate affinity for 5-HT receptors (shared piperazine pharmacophore)

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